

Toxicological data and safety profile of C.I. Direct Brown 27

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Compound of Interest

Compound Name: C.I. Direct Brown 27

Cat. No.: B1619442

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C.I. Direct Brown 27: A Toxicological and Safety Profile

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

C.I. Direct Brown 27 (CAS No. 6360-29-8; C.I. 31725) is a trisazo dye for which specific and comprehensive toxicological data is largely unavailable in publicly accessible literature.^[1] This guide provides a detailed overview of the existing information on **C.I. Direct Brown 27** and presents a safety assessment based on data from closely related and better-studied benzidine-based azo dyes, particularly C.I. Direct Brown 95. Due to its manufacturing process involving a benzidine derivative, **C.I. Direct Brown 27** is presumed to share toxicological properties with other benzidine-based dyes, most notably the potential for carcinogenicity. This document adheres to stringent data presentation and visualization requirements to facilitate a thorough understanding of the potential risks associated with this compound.

Introduction to C.I. Direct Brown 27

C.I. Direct Brown 27 is classified as a trisazo dye, indicating the presence of three azo bonds (-N=N-) in its molecular structure.^[1] Its chemical formula is C₃₉H₂₄N₇Na₃O₉S₂, with a molecular weight of 867.75 g/mol.^[1] The manufacturing process involves the use of 4-(4-Aminophenyl)benzenamine, a derivative of benzidine.^[1] This structural characteristic is of high

toxicological significance, as benzidine-based azo dyes are known to be metabolized to benzidine, a confirmed human carcinogen.

Toxicological Data

Comprehensive toxicological studies specifically for **C.I. Direct Brown 27** are not readily available. Therefore, this section summarizes the toxicological data for C.I. Direct Brown 95, a structurally related benzidine-based dye, to provide an informed perspective on the potential hazards of **C.I. Direct Brown 27**.

Acute Toxicity

Quantitative acute toxicity data for **C.I. Direct Brown 27** is not available. For the related compound, C.I. Direct Brown 95, symptoms of acute exposure may include respiratory distress, dizziness, headache, nausea, and potential damage to the liver and kidneys.[\[2\]](#)[\[3\]](#)

Subchronic Toxicity

A 13-week subchronic toxicity study was conducted by the National Cancer Institute on C.I. Direct Brown 95 in Fischer 344 rats. The findings from this study are crucial for understanding the potential long-term health effects.

Table 1: Subchronic Toxicity of C.I. Direct Brown 95 in Fischer 344 Rats

Species	Route of Administration	Dose Levels (ppm)	Duration	Key Findings	Reference
Rat (Fischer 344)	Oral (in feed)	0, 188, 375, 750, 1500, 3000	13 weeks	Hepatocellular carcinomas observed in one female rat at 1500 ppm. No tumors in male rats at any dose.	[2]

Genotoxicity and Carcinogenicity

The primary toxicological concern for benzidine-based dyes is their carcinogenic potential. This is attributed to the *in vivo* metabolic cleavage of the azo bond, which releases free benzidine.

Table 2: Genotoxicity and Carcinogenicity Profile of Benzidine-Based Dyes

Assay	Test Substance	Result	Conclusion	Reference
Carcinogenicity Bioassay	C.I. Direct Brown 95	Positive	Demonstrated carcinogenicity in animal studies.	[2]
Carcinogenicity Classification	Benzidine	Group 1	Carcinogenic to humans.	[4]
Metabolism	Benzidine-based dyes	Positive	Metabolized to benzidine <i>in vivo</i> .	[5]

The National Toxicology Program (NTP) and the International Agency for Research on Cancer (IARC) have classified benzidine as a known human carcinogen.[6] Azo dyes that are metabolized to benzidine are therefore considered to be potential human carcinogens.[7]

Experimental Protocols

NCI 13-Week Subchronic Toxicity Study of C.I. Direct Brown 95

- Test Substance: C.I. Direct Brown 95
- Species: Fischer 344 rats
- Administration: The dye was administered in the feed to both male and female rats.
- Dose Groups: Five dose levels were used: 188, 375, 750, 1500, and 3000 ppm, along with a control group (0 ppm).
- Duration: 13 weeks.

- Observations: Animals were monitored for clinical signs of toxicity. At the end of the study, a complete necropsy was performed, and tissues were examined microscopically for pathological changes.
- Reference: National Toxicology Program, DHEW Publication No. (NIH) 78-1358.[2][7]

Mechanism of Toxicity: Metabolic Activation of Benzidine-Based Dyes

The primary mechanism of toxicity for **C.I. Direct Brown 27**, as inferred from related compounds, involves the reductive cleavage of the azo bonds by azoreductases. These enzymes are present in the liver and intestinal microflora. This metabolic process releases aromatic amines, including the carcinogenic benzidine or its derivatives.

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